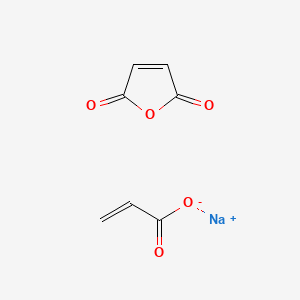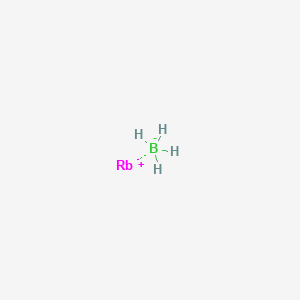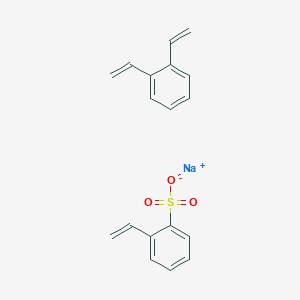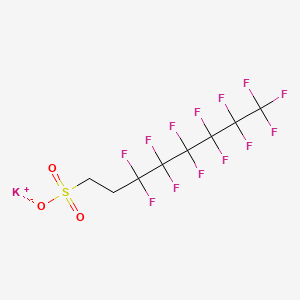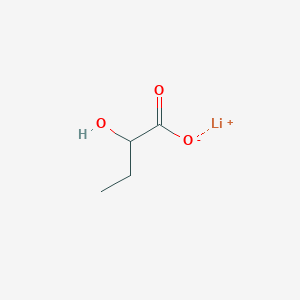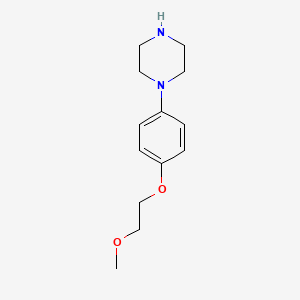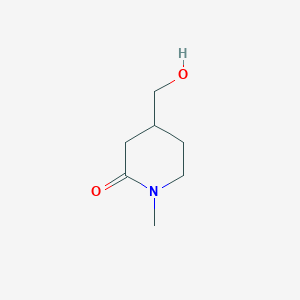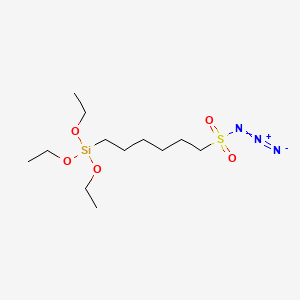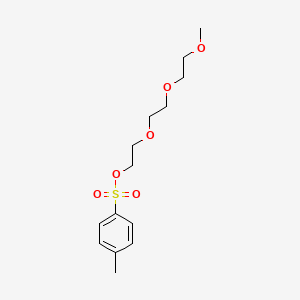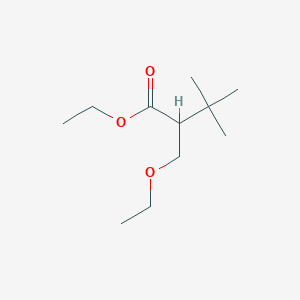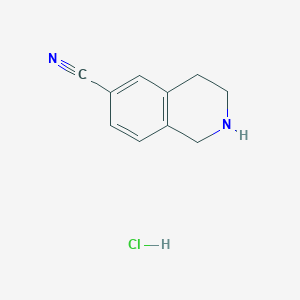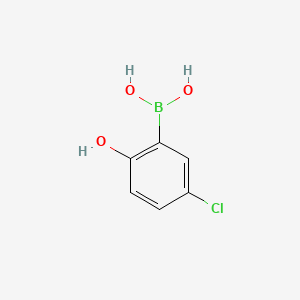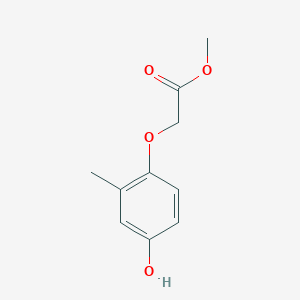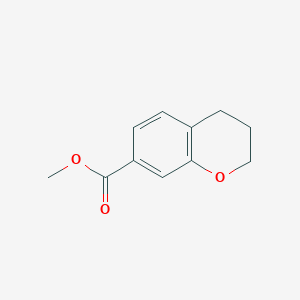
Methyl chromane-7-carboxylate
Vue d'ensemble
Description
Methyl chromane-7-carboxylate is a derivative of chromone . Chromone is a heterocyclic compound that contains oxygen as a heteroatom and has a benzo-γ-pyrone skeleton . It is recognized as a privileged structure for new drug invention and development . The type, number, and position of substituents connected to the chromone core play a vital role in determining its pharmacological activities .
Synthesis Analysis
The synthesis of chromane derivatives, including Methyl chromane-7-carboxylate, can be achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .Molecular Structure Analysis
Chromene, the core structure of Methyl chromane-7-carboxylate, is a bicyclic aromatic heterocyclic compound, consisting of a benzene ring fused to an oxygen-containing pyran ring . The substitution pattern of the chromone scaffold determines different types of biological activities .Applications De Recherche Scientifique
Synthesis of Bioactive Compounds
Methyl chromane-7-carboxylate and related compounds are valuable in synthesizing various bioactive compounds. For instance, chromanone-2-carboxylates and chroman-2-carboxylates are crucial building blocks for synthesizing repinotan, fidarestat, and nebivolol. An efficient and practical enantiospecific synthesis method using intramolecular Mitsunobu etherification has been developed for these compounds (Kim et al., 2015).
Chemical Reactions and Synthesis Processes
Methyl benzoquinone carboxylate and its derivatives are used in reactions with β-methoxynaphthalene, leading to the formation of α-arylsubstituted naphthalenes. These compounds, after undergoing further chemical processes, yield tri- and tetramethoxylated benzanthracene derivatives and other related compounds (Bräm & Eugster, 1972).
1,4-Addition of Cuprate Reagents
Chromones like methyl chromone-3-carboxylates, when activated by electron-withdrawing groups, undergo efficient 1,4-addition of cuprate reagents. This reaction produces 2,3-disubstituted chroman-4-ones, which are significant for further chemical transformations (Saengchantara & Wallace, 1990).
Synthesis of Pesticides
Methyl chromane-7-carboxylate derivatives play a role in the synthesis of novel pesticides, like Chromafenozide. The synthesis involves various stages, including reactions with different chemical agents, to yield the active pesticide compound (Shan, 2011).
Biological Applications
Several compounds containing chromane or chromene ring structures, derived from methyl chromane-7-carboxylate, have been isolated and studied for their antiplasmodial activity. Some of these compounds have shown promising results in this regard (Presley et al., 2017).
Development of Novel Therapeutic Agents
Research has been conducted on chromane-based bryostatin analogues, which are synthesized from derivatives of methyl chromane-7-carboxylate. These analogues have been evaluated for their potential in cancer therapy and other biological applications (Ketcham et al., 2016).
Orientations Futures
Chromone derivatives, including Methyl chromane-7-carboxylate, have been recognized as a privileged structure for new drug invention and development . They possess a spectrum of biological activities, and the type, number, and position of substituents connected to the chromone core play a vital role in determining these activities . Therefore, future research could focus on exploring the diversified pharmacological activities exhibited by chromone hybrid molecules and developing novel catalytic methods for their synthesis .
Propriétés
IUPAC Name |
methyl 3,4-dihydro-2H-chromene-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)9-5-4-8-3-2-6-14-10(8)7-9/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEGSCLTMMNTPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCO2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624649 | |
| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl chromane-7-carboxylate | |
CAS RN |
527681-32-9 | |
| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

